molecular formula C21H17N3O3 B2992844 2-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol CAS No. 899984-93-1

2-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol

Cat. No.: B2992844
CAS No.: 899984-93-1
M. Wt: 359.385
InChI Key: MELCPNMSNQTBDF-UHFFFAOYSA-N
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Description

The compound 2-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol is a structurally complex molecule featuring a fused pyrazolo-oxazinobenzene core substituted with a pyridinyl group and a 1,4-dihydroxybenzene moiety.

Properties

IUPAC Name

2-(5-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl)benzene-1,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3/c25-14-7-8-19(26)16(10-14)17-11-18-15-5-1-2-6-20(15)27-21(24(18)23-17)13-4-3-9-22-12-13/h1-10,12,18,21,25-26H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MELCPNMSNQTBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3OC(N2N=C1C4=C(C=CC(=C4)O)O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol typically involves multi-step organic reactions. One common approach is to start with the synthesis of the pyrazolo[1,5-c][1,3]oxazin core, followed by the introduction of the pyridin-3-yl and benzene-1,4-diol groups. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Solubility and Bioavailability: The diol groups in the target compound are expected to enhance aqueous solubility compared to the methoxy-phenol derivative, which may improve bioavailability in polar biological environments .

In contrast, the diol groups in the target compound could increase electron-withdrawing effects, altering reactivity and binding interactions .

Pharmacological Implications : The additional hydroxyl group in the target compound may enable stronger hydrogen bonding with biological targets (e.g., enzymes or receptors), possibly enhancing potency but also increasing metabolic susceptibility.

Research Findings and Limitations

  • Experimental Data Gaps: No direct studies on the target compound’s synthesis, stability, or activity were identified. Comparative analysis relies on structural extrapolation and data from analogues like CAS 899984-99-7 .
  • Theoretical Predictions : Computational modeling (e.g., QSAR) could further elucidate differences in binding affinities or metabolic pathways between these compounds.

Biological Activity

2-(5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,4-diol (CAS No. 899984-93-1) is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H17N3O3 with a molecular weight of 359.4 g/mol. The compound features a unique combination of heterocycles that contribute to its biological properties.

PropertyValue
Molecular FormulaC21H17N3O3
Molecular Weight359.4 g/mol
CAS Number899984-93-1

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, research utilizing the MTT assay demonstrated that derivatives of benzo[e]pyrazolo compounds showed cytotoxic effects against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Anxiolytic Effects

Compounds related to pyrazolo[1,5-c][1,3]oxazines have been investigated for their anxiolytic properties. Some derivatives have shown promise in preclinical models for anxiety disorders by modulating neurotransmitter systems in the brain . This suggests that the compound may have potential applications in treating anxiety-related conditions.

Antimicrobial Activity

Preliminary studies indicate that similar heterocyclic compounds possess antimicrobial properties against various pathogens. The presence of nitrogen and oxygen in the structure may enhance interaction with microbial enzymes or membranes, leading to bactericidal effects .

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of several derivatives of benzo[e]pyrazolo compounds against human cancer cell lines using the MTT assay. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological activity .

Study 2: Anxiolytic Activity Assessment

In a behavioral study using rodent models, specific derivatives were tested for anxiolytic effects through operant conflict tests. Some compounds demonstrated efficacy greater than traditional anxiolytics like chlordiazepoxide, indicating potential for further development as therapeutic agents for anxiety disorders .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

  • Formation of the Pyrazolo Core : Initial synthesis focuses on creating the pyrazolo structure through condensation reactions.
  • Pyridine and Benzene Substitution : Subsequent steps involve attaching pyridine and benzene groups via nucleophilic substitution reactions.
  • Purification : The final product is purified using techniques like recrystallization or chromatography to achieve high purity levels.

Q & A

Q. Critical intermediates :

IntermediateRoleReaction Conditions
Chalcones (3a–h)Precursors for pyrazoline formationRoom temperature, ethanol medium
Pyrazolines (4a–h)Key intermediates for cyclizationHydrazine in refluxing ethanol
Pyridine-3-carbaldehydeIntroduces pyridinyl moietyStirred at room temperature with triethylamine

Reference: , and 4 detail analogous procedures.

Basic: How can spectroscopic techniques confirm the compound’s structure?

Answer:
Key spectroscopic methods :

  • NMR :
    • ¹H NMR : Peaks for pyridin-3-yl protons (δ 8.5–9.0 ppm), dihydrobenzooxazine protons (δ 5.3–5.9 ppm), and aromatic protons (δ 6.5–7.5 ppm).
    • ¹³C NMR : Signals for carbonyl carbons (δ 160–170 ppm) and pyridine carbons (δ 120–150 ppm).
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 480.28 for a related compound in ).

Q. Example Analysis :

ParameterValueCompliance
Molecular Weight~450 g/molCompliant
LogP2.8Compliant
H-bond donors2Compliant

Software : Use tools like SwissADME or QikProp for automated screening.

Reference: validates bioavailability criteria.

Advanced: How to design derivatives to improve aqueous solubility without compromising bioactivity?

Answer:
Strategies :

Polar group introduction : Add hydroxyl (-OH) or amine (-NH₂) moieties to the benzene-1,4-diol moiety.

Prodrug approaches : Convert phenolic -OH groups to phosphate esters for enhanced solubility.

Heteroatom substitution : Replace pyridinyl with pyrimidinyl to alter LogP.

Case Study : Fluorinated derivatives (e.g., 5-(fluorobenzoylamino)- analogs) show improved solubility while retaining activity.

Table : Derivative Modifications

ModificationExpected ImpactReference
Hydroxyl addition↑ Solubility, ↓ LogP
Phosphate ester↑ Solubility (pro-drug)

Reference: and discuss fluorinated and functionalized analogs.

Basic: What reaction conditions optimize yield during cyclization to form the benzooxazine core?

Answer:
Key parameters :

  • Solvent : Ethanol or DMF-EtOH mixtures (1:1) for reflux.
  • Catalyst : Triethylamine for acid scavenging.
  • Temperature : Reflux (70–80°C) for 2–18 hours.

Table : Optimization Conditions

ParameterOptimal RangeImpact on Yield
SolventEthanol75–85%
Time18 hoursMaximizes cyclization
CatalystTriethylaminePrevents side reactions

Reference: and highlight solvent and catalyst roles.

Advanced: How to analyze structure-activity relationships (SAR) for anticonvulsant activity?

Answer:
Methodology :

Analog synthesis : Vary substituents on the pyridinyl or benzooxazine moieties.

Biological screening : Test analogs in standardized seizure models (e.g., MES, scPTZ).

QSAR modeling : Use computational tools to correlate substituent properties (e.g., Hammett σ) with ED₅₀ values.

Example : Tert-butyl groups (as in ) enhance lipid solubility, improving blood-brain barrier penetration.

Reference: and provide SAR frameworks.

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